

Application Note: Analytical Profiling & Quantification of 4,5-Dibromo-6-methyl-1H-indazole

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Compound of Interest

Compound Name: 4,5-Dibromo-6-methyl-1H-indazole

Cat. No.: B13922475

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Introduction & Chemical Context

4,5-Dibromo-6-methyl-1H-indazole is a lipophilic, electron-deficient scaffold. The presence of two bromine atoms at the C4 and C5 positions significantly alters its chromatographic behavior compared to the parent indazole, increasing hydrophobicity and introducing a unique isotopic signature in Mass Spectrometry.

Critical Analytical Challenges

- **Regioisomer Separation:** Synthetic routes often yield the 5,6-dibromo or 4,6-dibromo isomers as byproducts. The method must possess high selectivity () to resolve these positional isomers.
- **Solubility:** The molecule is sparingly soluble in water. Sample preparation requires organic solvents (DMSO/MeOH) to prevent precipitation on-column.
- **Ionization:** While indazoles are amphoteric, the electron-withdrawing bromine atoms reduce the basicity of the N2 nitrogen, requiring acidic mobile phases to ensure stable ionization

(ESI+) and sharp peak shapes in HPLC.

Physicochemical Profile (In-Silico & Empirical Data)

Property	Value / Characteristic	Analytical Implication
Molecular Formula	C ₈ H ₆ Br ₂ N ₂	MW: 289.95 g/mol (Monoisotopic)
LogP (Predicted)	-3.2 - 3.5	Highly retained on C18; requires high % organic mobile phase.
pKa (Indazole NH)	~13.8 (Acidic)	Remains neutral in standard RP-HPLC pH range (2-8).
pKa (Protonated N)	-0.5 - 1.5	Weak base; use pH < 3.0 to suppress silanol interactions.
UV Max	~255 nm, ~305 nm	Dual-band detection recommended. Bathochromic shift expected due to Br.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary method for Purity Assessment and Assay.

Chromatographic Conditions

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μm) or equivalent.
 - Rationale: A high-surface-area C18 column provides the necessary hydrophobic selectivity to separate the target from des-bromo impurities (monobromo species).
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
 - Note: TFA is chosen over Formic Acid for UV analysis because it provides sharper peaks for nitrogenous heterocycles, though it suppresses MS signal (see Method B).

- Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA
- Flow Rate: 1.0 mL/min[1][2]
- Column Temp: 40°C (Improves mass transfer for halogenated species)
- Detection: Diode Array (PDA); Quantify at 254 nm.
- Injection Volume: 5 µL

Gradient Program

The gradient is designed to elute polar impurities (starting anilines) early and resolve the hydrophobic dibromo target later.

Time (min)	% Mobile Phase B	Event
0.0	30	Initial Hold
2.0	30	Isocratic for polar impurity separation
12.0	85	Linear Ramp (Elution of Target ~8-9 min)
14.0	95	Wash Step (Remove dimers/oligomers)
14.1	30	Re-equilibration
18.0	30	End of Run

System Suitability Criteria (SST)

- Tailing Factor (T): $0.9 < T < 1.2$ (Strict control required due to N-interaction).
- Resolution (Rs): > 2.0 between Target and nearest impurity (likely Monobromo-6-methyl-indazole).
- Precision (RSD): $< 0.5\%$ for 6 replicate injections.

Method B: LC-MS/MS (Trace Analysis & ID)

Required for impurity identification and trace quantification in biological matrices.

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.
- Analyzer: Triple Quadrupole (QqQ) or Q-TOF.
- Mobile Phase Modifier: 0.1% Formic Acid (Replace TFA to avoid ion suppression).

The "Dibromo" Isotope Signature

This is the primary identification tool. A molecule with two bromine atoms will exhibit a distinct 1:2:1 isotopic ratio for the molecular ion cluster:

- $[M+H]^+$ (^{79}Br , ^{79}Br): $m/z \sim 288.9$
- $[M+H]^+$ (^{79}Br , ^{81}Br): $m/z \sim 290.9$ (Base Peak, 2x intensity)
- $[M+H]^+$ (^{81}Br , ^{81}Br): $m/z \sim 292.9$

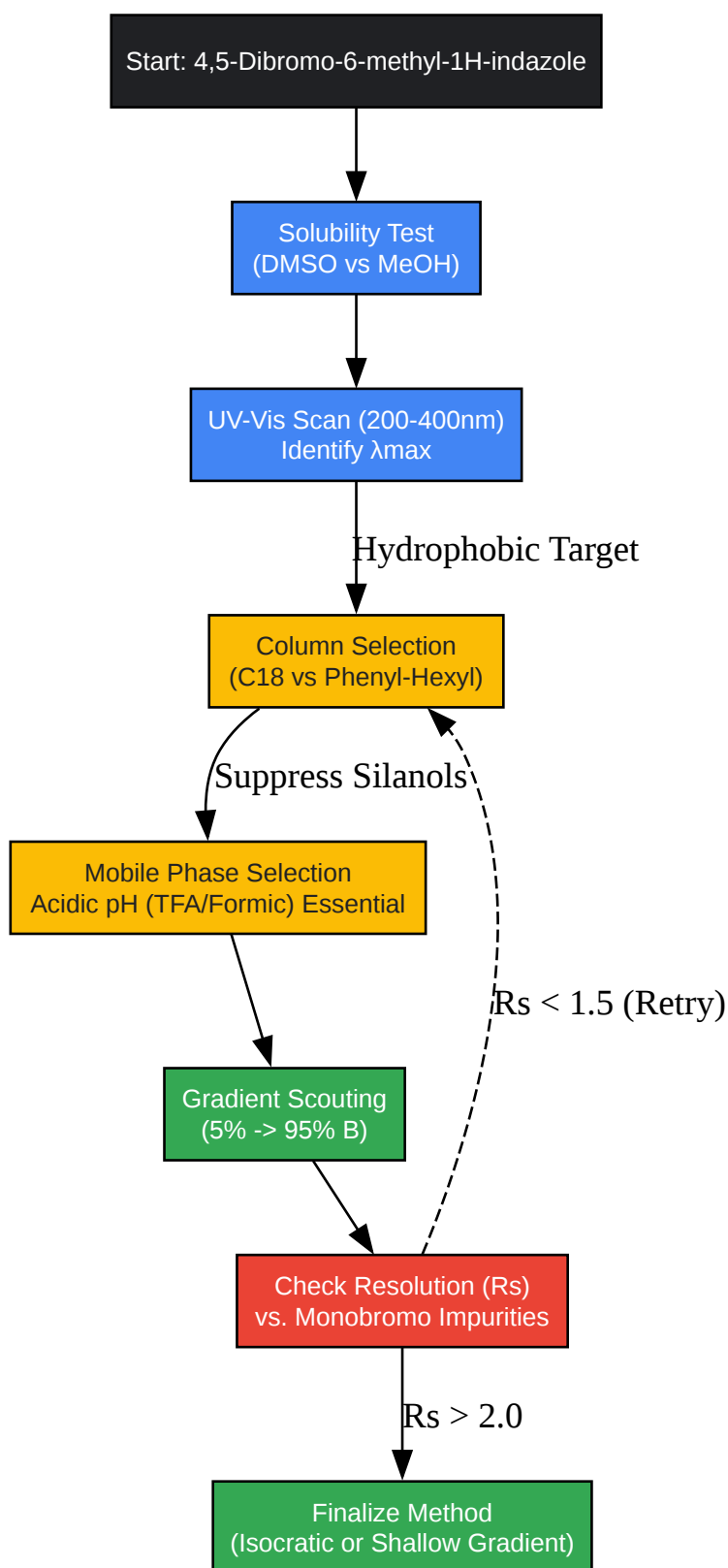
MRM Transitions (Quantification)

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Interpretation
290.9 (M+H)	211.0	25	Loss of Br radical (Characteristic)
290.9 (M+H)	130.1	40	Indazole ring fragmentation

Experimental Workflow Diagrams

Figure 1: Method Development Logic

This flowchart illustrates the decision process for optimizing the separation of the halogenated indazole.



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Caption: Workflow for optimizing HPLC separation of hydrophobic, basic halogenated heterocycles.

Figure 2: Sample Preparation Decision Tree

Critical for preventing precipitation and ensuring accurate assay results.



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Caption: Protocol for solubilizing lipophilic dibromo-indazoles to avoid on-column precipitation.

Protocol: Standard Solution Preparation

Objective: Prepare a 100 μg/mL working standard.

- Weighing: Accurately weigh 10.0 mg of **4,5-Dibromo-6-methyl-1H-indazole** reference standard into a 20 mL scintillation vial.
- Primary Dissolution: Add 5.0 mL of DMSO. Sonicate for 5 minutes. The solution should be clear and slightly yellow.
- Stock Transfer: Transfer to a 100 mL volumetric flask.
- Dilution: Dilute to volume with Acetonitrile. (Do not use water yet to avoid crashing out). This is the Stock Solution (100 μg/mL).
- Working Standard: Transfer 1.0 mL of Stock Solution to a 10 mL flask. Dilute to volume with 50:50 ACN:Water. Mix well.
 - Note: The final solvent composition (mostly organic) ensures stability.

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